molecular formula C15H17N5O2 B11058497 Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11058497
M. Wt: 299.33 g/mol
InChI Key: KAZYKPMEBPRWJR-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

The synthesis of Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Chemical Reactions Analysis

Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . These interactions result in the modulation of biological pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]quinoxaline . These compounds share some structural similarities but differ in their specific biological activities and applications .

Biological Activity

Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazolo-pyrimidine core with ethyl and pyridyl substituents. The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications to achieve the desired molecular configuration.

Biological Activity Overview

Research indicates that compounds with similar triazolo-pyrimidine structures exhibit a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound has been investigated for its potential effects against several pathogens and cancer cell lines.

Antiviral Activity

One of the prominent areas of study is the compound's antiviral activity. A study demonstrated that derivatives of triazolo-pyrimidines could disrupt protein-protein interactions critical for viral replication. For instance, compounds targeting the PA-PB1 interface of the influenza A virus polymerase showed promising results in inhibiting viral activity .

Antibacterial Activity

The antibacterial properties of related pyrimidine derivatives have been well-documented. In vitro studies have shown that certain pyrimidine derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic ring often enhances this activity . While specific data on this compound is limited, its structural similarity suggests potential efficacy against bacterial strains.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Influenza Virus Inhibition : A study on triazolo-pyrimidines showed that certain derivatives could effectively inhibit the interaction between viral proteins critical for replication. The IC50 values indicated substantial potency against the influenza virus .
  • Antimicrobial Screening : Research involving various pyrimidine derivatives reported significant antibacterial effects against pathogens such as E. coli and S. aureus. These findings suggest that this compound may also possess similar properties .

Research Findings

A summary of key findings related to the biological activity of triazolo-pyrimidine derivatives is presented in Table 1.

Activity Type Compound IC50/EC50 Values Reference
AntiviralTriazolo-PyrimidinesIC50: 10 μM (Influenza)
AntibacterialPyrimidine DerivativesMIC: 0.8 - 6.25 μg/mL (E. coli)
CytotoxicityVarious DerivativesCC50: >250 μM (Cell lines)

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

ethyl 2,5-dimethyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H17N5O2/c1-4-22-14(21)12-9(2)17-15-18-10(3)19-20(15)13(12)11-6-5-7-16-8-11/h5-8,13H,4H2,1-3H3,(H,17,18,19)

InChI Key

KAZYKPMEBPRWJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CN=CC=C3)C)C

Origin of Product

United States

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